molecular formula C14H22BrN3S B5035789 N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea

N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea

Cat. No. B5035789
M. Wt: 344.32 g/mol
InChI Key: VGKCPRBLOFITDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has a linear formula of C21H22BrN5O and a molecular weight of 440.346 .

  • Synthesis and Characterization : A paper discusses the synthesis and characterization of novel compounds, including an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
  • Biological Evaluation : The synthesized compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . In silico studies were also performed concerning the potential antimicrobial effect and toxicity .
  • properties

    IUPAC Name

    1-(4-bromophenyl)-3-[3-(diethylamino)propyl]thiourea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H22BrN3S/c1-3-18(4-2)11-5-10-16-14(19)17-13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H2,16,17,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VGKCPRBLOFITDA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)CCCNC(=S)NC1=CC=C(C=C1)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H22BrN3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    344.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    >51.6 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID24806476
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

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